molecular formula C23H24N2O4 B11313964 6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11313964
M. Wt: 392.4 g/mol
InChI Key: GWFQGFQQRHJPKH-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the chromene core.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with a suitable amine derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar chromene core and have been studied for their biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring are known for their diverse pharmacological properties.

Uniqueness

6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

6-methyl-N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-16-7-8-21-18(13-16)20(26)14-22(29-21)23(27)24-15-19(17-5-3-2-4-6-17)25-9-11-28-12-10-25/h2-8,13-14,19H,9-12,15H2,1H3,(H,24,27)

InChI Key

GWFQGFQQRHJPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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